molecular formula C25H21Cl2N3O6S2 B15293299 1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea

1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea

Cat. No.: B15293299
M. Wt: 594.5 g/mol
InChI Key: WGQUHJXSXSEWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea is a complex organic compound that features a combination of aromatic rings, thiophene, sulfonyl, and urea groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea typically involves multiple steps, including:

    Formation of the dichlorophenyl intermediate: This step might involve the chlorination of a phenyl ring.

    Introduction of the thiophene ring: This could be achieved through a cross-coupling reaction.

    Attachment of the sulfonyl group: This step might involve sulfonylation reactions.

    Formation of the urea linkage: This could be achieved through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of phenolic groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which might confer unique biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C25H21Cl2N3O6S2

Molecular Weight

594.5 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea

InChI

InChI=1S/C25H21Cl2N3O6S2/c26-15-11-16(27)13-17(12-15)30-25(33)28-8-9-29-38(34,35)24-20(7-10-37-24)19-3-1-2-4-23(19)36-18-5-6-21(31)22(32)14-18/h1-7,10-14,29,31-32H,8-9H2,(H2,28,30,33)

InChI Key

WGQUHJXSXSEWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC=C2)S(=O)(=O)NCCNC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC4=CC(=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.